molecular formula C15H18ClNO2 B13757303 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride CAS No. 78982-55-5

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride

Cat. No.: B13757303
CAS No.: 78982-55-5
M. Wt: 279.76 g/mol
InChI Key: OQEFCPOJUWREIV-UHFFFAOYSA-N
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Description

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a benzylaminoethanol moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride typically involves the conversion of m-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation . The process can be summarized as follows:

    Starting Material: m-Hydroxyacetophenone

    Conversion to Isonitrosoketone: This step involves the reaction of m-hydroxyacetophenone with a suitable reagent to form the isonitrosoketone intermediate.

    Hydrogenation: The isonitrosoketone is then hydrogenated to yield 1-(m-Hydroxyphenyl)-2-benzylaminoethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted benzylamino derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is unique due to its specific chemical structure, which allows it to interact with alpha-adrenergic receptors effectively. Its combination of hydroxyphenyl and benzylaminoethanol moieties provides distinct reactivity and pharmacological properties compared to other similar compounds .

Properties

CAS No.

78982-55-5

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

benzyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride

InChI

InChI=1S/C15H17NO2.ClH/c17-14-8-4-7-13(9-14)15(18)11-16-10-12-5-2-1-3-6-12;/h1-9,15-18H,10-11H2;1H

InChI Key

OQEFCPOJUWREIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CC(C2=CC(=CC=C2)O)O.[Cl-]

Origin of Product

United States

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